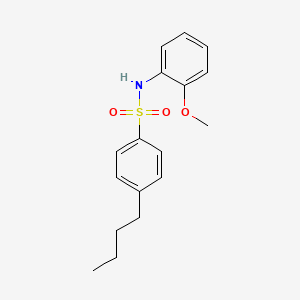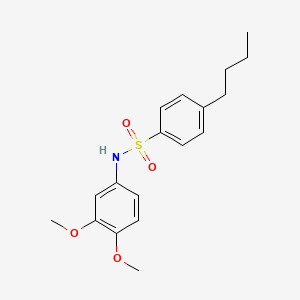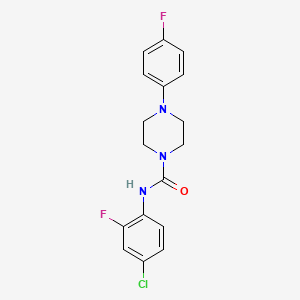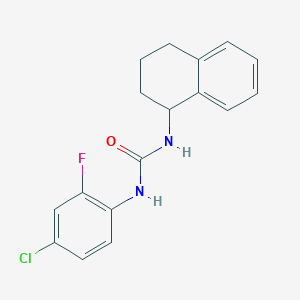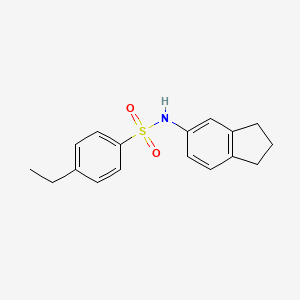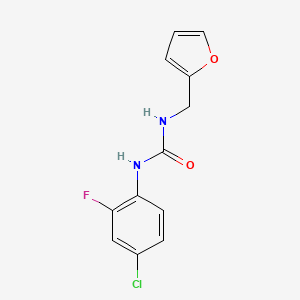
N-(4-chloro-2-fluorophenyl)-N'-(2-furylmethyl)urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(2-furylmethyl)urea, commonly known as CFMU, is a chemical compound that has been widely used in scientific research. CFMU is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In
Aplicaciones Científicas De Investigación
CFMU has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is an important enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections. CFMU has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Mecanismo De Acción
CFMU inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. CFMU has been shown to have a high selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Biochemical and Physiological Effects:
CFMU has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. CFMU has also been shown to inhibit the replication of various viruses, including HIV, HCV, and SARS-CoV-2. CFMU has been shown to have a low toxicity profile, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMU has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases. CFMU has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, CFMU has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis method is complex, making it difficult to obtain in large quantities. CFMU also has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of CFMU in scientific research. CFMU has shown promising results in inhibiting the replication of various viruses, including HIV, HCV, and SARS-CoV-2. Further studies are needed to explore the potential of CFMU as a therapeutic agent for viral infections. CFMU has also shown promising results in inhibiting the growth of various cancer cell lines. Further studies are needed to explore the potential of CFMU as a therapeutic agent for cancer. CFMU can also be used as a tool for studying the role of CK2 in various cellular processes and diseases. Further studies are needed to explore the potential of CFMU in various fields of research, including neuroscience, immunology, and microbiology.
Conclusion:
In conclusion, CFMU is a valuable chemical compound that has been widely used in scientific research. CFMU is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases. CFMU has shown promising results in inhibiting the replication of various viruses and the growth of various cancer cell lines. Further studies are needed to explore the potential of CFMU in various fields of research.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJHWOSMPHGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(furan-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
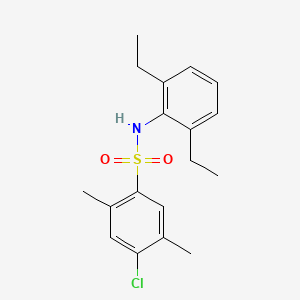
![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
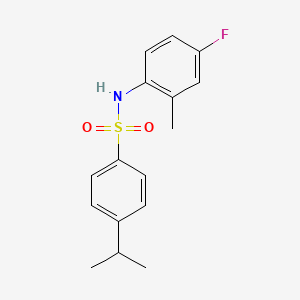
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4286791.png)
